(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol
Overview
Description
(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol is a complex organic compound characterized by a cyclopentanol ring substituted with a hydroxymethyl group and a tritylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol typically involves the following steps:
Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde as a reagent.
Attachment of the Tritylamino Group: The tritylamino group is attached through nucleophilic substitution reactions, where a trityl chloride reacts with an amine group on the cyclopentanol ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The tritylamino group can participate in substitution reactions, leading to the formation of different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like trityl chloride and various amines.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various amine derivatives.
Scientific Research Applications
(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and tritylamino groups play crucial roles in its reactivity and binding affinity to various biomolecules, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1S,3S)-1-(hydroxymethyl)-3-(phenylamino)cyclopentanol
- (1S,3S)-1-(hydroxymethyl)-3-(benzylamino)cyclopentanol
Uniqueness
(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol is unique due to the presence of the tritylamino group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c27-19-24(28)17-16-23(18-24)26-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,26-28H,16-19H2/t23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKJFEZDOVJOQJ-ZEQRLZLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@H]1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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